molecular formula C10H8N2O2 B14849071 N-(3-Cyano-5-formylphenyl)acetamide

N-(3-Cyano-5-formylphenyl)acetamide

Katalognummer: B14849071
Molekulargewicht: 188.18 g/mol
InChI-Schlüssel: XSEUZCLSDJBUMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-Cyano-5-formylphenyl)acetamide is an organic compound that belongs to the class of cyanoacetamides These compounds are characterized by the presence of both a cyano group (-CN) and an acetamide group (-CONH2) attached to an aromatic ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Cyano-5-formylphenyl)acetamide can be achieved through several methods. One common approach involves the reaction of substituted aryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of substituted aryl amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature . Additionally, the fusion of aryl amines with ethyl cyanoacetate at high temperatures (e.g., 150°C) is also a widely used method .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Solvent-free methods and the use of catalysts may also be employed to reduce costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-Cyano-5-formylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

N-(3-Cyano-5-formylphenyl)acetamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(3-Cyano-5-formylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The cyano and acetamide groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-(3-Cyano-5-formylphenyl)acetamide include other cyanoacetamides and their derivatives, such as:

  • N-(4-Cyano-3-formylphenyl)acetamide
  • N-(3-Cyano-5-methylphenyl)acetamide
  • N-(3-Cyano-5-nitrophenyl)acetamide

Uniqueness

This compound is unique due to its specific substitution pattern on the aromatic ring, which influences its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for developing new materials and exploring novel biological activities.

Eigenschaften

Molekularformel

C10H8N2O2

Molekulargewicht

188.18 g/mol

IUPAC-Name

N-(3-cyano-5-formylphenyl)acetamide

InChI

InChI=1S/C10H8N2O2/c1-7(14)12-10-3-8(5-11)2-9(4-10)6-13/h2-4,6H,1H3,(H,12,14)

InChI-Schlüssel

XSEUZCLSDJBUMN-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC(=CC(=C1)C#N)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.